![molecular formula C19H18N2O B1227762 N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)
N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide
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Overview
Description
N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide is a member of benzamides.
Scientific Research Applications
1. Capillary Electrophoresis and Quality Control
A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, a compound related to N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide. This method is significant for quality control in pharmaceutical analysis due to its simplicity, effectiveness, and affordability (Ye et al., 2012).
2. Histone Deacetylase Inhibition
Zhou et al. (2008) described the design and biological evaluation of a compound structurally similar to N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide, known as MGCD0103. It is an isotype-selective histone deacetylase (HDAC) inhibitor with potential anticancer properties. This study emphasizes the significance of such compounds in cancer therapy (Zhou et al., 2008).
3. Crystal Structure Analysis
Gao and Qiao (2015) analyzed the crystal structure of N-(4-methylphenyl)benzamide, closely related to the compound , via single-crystal X-ray diffraction. This analysis is crucial in understanding the molecular and solid-state structure, which is vital in drug design and materials science (Gao & Qiao, 2015).
4. Anticancer Activity
Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their anticancer activity. These compounds, structurally related to N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide, showed significant activity against various cancer cell lines, highlighting their potential in cancer treatment (Ravinaik et al., 2021).
5. Antibacterial Activity
Khatiwora et al. (2013) synthesized metal complexes of benzamides, including compounds structurally similar to N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide, and evaluated their antibacterial activity. These compounds showed enhanced activities compared to the free ligands, suggesting potential applications in antibacterial treatments (Khatiwora et al., 2013).
6. Alzheimer's Disease Research
Hussain et al. (2016) synthesized a series of benzamides as potential therapeutic agents for Alzheimer’s disease. These compounds, including 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, showed promising enzyme inhibition activity, indicating their potential in Alzheimer's disease research and treatment (Hussain et al., 2016).
properties
Product Name |
N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H18N2O/c1-15-4-6-16(7-5-15)14-20-19(22)17-8-10-18(11-9-17)21-12-2-3-13-21/h2-13H,14H2,1H3,(H,20,22) |
InChI Key |
DMUZAJJOMHMRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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